Irreversible PHM Inhibition Mechanism
trans-Styrylacetic acid acts as an irreversible, mechanism-based inhibitor of PHM, in contrast to the reversible inhibition exhibited by the saturated analogue 4-phenylbutyric acid [1]. The irreversible nature of the inhibition is evidenced by the time-dependent loss of enzyme activity and covalent incorporation of the radiolabeled compound into the enzyme protein [2].
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Irreversible (covalent) inhibition |
| Comparator Or Baseline | 4-Phenylbutyric acid: Reversible inhibition |
| Quantified Difference | Qualitative difference: Irreversible vs. Reversible |
| Conditions | PHM enzyme assay with cofactors (ascorbate, Cu2+, catalase) |
Why This Matters
Irreversible inhibition provides a sustained and durable blockade of PHM activity, making it a preferred tool for long-term biological studies and a more robust chemical probe compared to reversible inhibitors.
- [1] Bradbury AF, Mistry J, Roos BA, Smyth DG. 4-Phenyl-3-butenoic acid, an in vivo inhibitor of peptidylglycine hydroxylase (peptide amidating enzyme). Eur J Biochem. 1990;189(2):363-8. View Source
- [2] Bradbury AF, Mistry J, Roos BA, Smyth DG. 4-Phenyl-3-butenoic acid, an in vivo inhibitor of peptidylglycine hydroxylase (peptide amidating enzyme). Eur J Biochem. 1990;189(2):363-8. View Source
